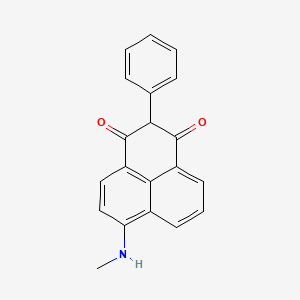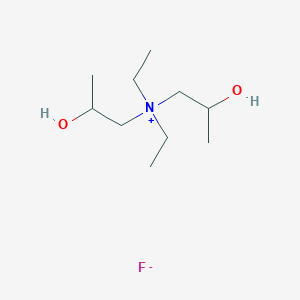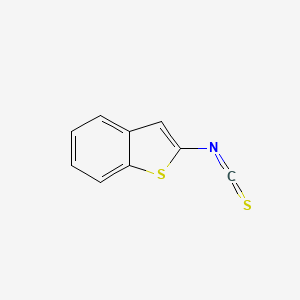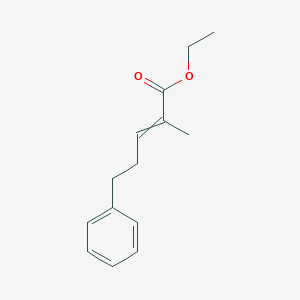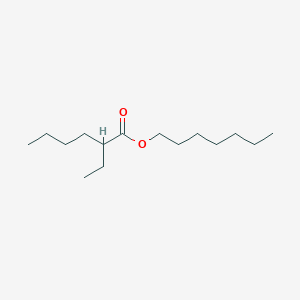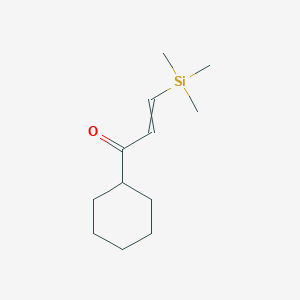![molecular formula C15H13FS B14312533 [(1-Fluoro-2-phenylcyclopropyl)sulfanyl]benzene CAS No. 116109-47-8](/img/structure/B14312533.png)
[(1-Fluoro-2-phenylcyclopropyl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-Fluoro-2-phenylcyclopropyl)sulfanyl]benzene is an organic compound characterized by a cyclopropyl group attached to a benzene ring, with a fluorine atom and a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [(1-Fluoro-2-phenylcyclopropyl)sulfanyl]benzene typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via a thiolation reaction, where a thiol reacts with an appropriate electrophile.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfanyl group is oxidized to a sulfoxide or sulfone.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[(1-Fluoro-2-phenylcyclopropyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of [(1-Fluoro-2-phenylcyclopropyl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the sulfanyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The cyclopropyl group may also contribute to the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
[(1-Fluoro-2-phenylcyclopropyl)sulfanyl]benzene can be compared with other similar compounds such as:
[(1-Fluoro-2-phenylcyclopropyl)sulfonyl]benzene: This compound has a sulfonyl group instead of a sulfanyl group, which can affect its reactivity and applications.
[(1-Fluoro-2-phenylcyclopropyl)thio]benzene:
[(1-Fluoro-2-phenylcyclopropyl)oxy]benzene: The presence of an oxy group can alter the compound’s interactions and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
116109-47-8 |
|---|---|
Formule moléculaire |
C15H13FS |
Poids moléculaire |
244.3 g/mol |
Nom IUPAC |
(1-fluoro-2-phenylcyclopropyl)sulfanylbenzene |
InChI |
InChI=1S/C15H13FS/c16-15(17-13-9-5-2-6-10-13)11-14(15)12-7-3-1-4-8-12/h1-10,14H,11H2 |
Clé InChI |
FZGCPURQCHTVCC-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(F)SC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14312458.png)


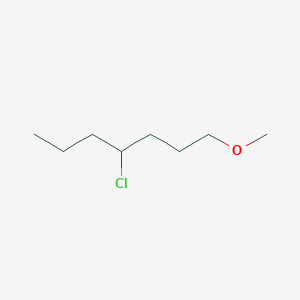
![(Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane]](/img/structure/B14312498.png)
![2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]but-1-ene](/img/structure/B14312499.png)
